3-Biphenylacetic acid

Analytical Chemistry Pharmaceutical Quality Control Chemical Synthesis

3-Biphenylacetic acid (CAS 23948-77-8) is the definitive 3-regioisomer building block—not to be confused with the 4-isomer (Felbinac). Its substitution pattern at the biphenyl 3-position is essential for synthesizing patented 5-acetylamino-3-biphenylylacetic acid analgesics and for structure-activity relationship (SAR) studies on novel COX inhibitors. The distinct melting point (~135–137 °C) provides a simple identity check versus the 4-isomer. Procuring the correct regioisomer ensures the integrity of synthetic routes, analytical methods, and intellectual property generation. Standard purity ≥95%; available from milligram to bulk scale for research and development.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 23948-77-8
Cat. No. B1216947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Biphenylacetic acid
CAS23948-77-8
Synonyms3-biphenylylacetic acid
4-biphenylylacetic acid
biphenylacetic acid
biphenylylacetic acid
biphenylylacetic acid, 14C-labeled
felbinac
Traxam
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
InChIInChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)
InChIKeyVLQLJPWPRYUYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Biphenylacetic Acid (CAS 23948-77-8): A Specialized Regioisomer for Pharmaceutical Intermediate and Reference Standard Procurement


3-Biphenylacetic acid (CAS 23948-77-8), also known as biphenyl-3-ylacetic acid, is an organic compound in the biphenyl derivatives class with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol [1]. It is characterized by a biphenyl core with an acetic acid moiety substituted at the 3-position . This compound is a fine chemical building block primarily used in organic synthesis and pharmaceutical research, distinct from its regioisomer, 4-biphenylacetic acid (Felbinac), which is a known NSAID . Based on a literature review, very few articles have been published on this specific compound, indicating its niche application as a specialized research intermediate rather than a common bioactive molecule [2].

3-Biphenylacetic Acid (CAS 23948-77-8): Why Regioisomerism and End-Use Dictate Non-Interchangeability in Procurement


Generic substitution of 3-biphenylacetic acid is not feasible due to critical regioisomerism. The position of the acetic acid moiety on the biphenyl ring dictates the compound's chemical properties, reactivity, and biological profile . Its primary analog, 4-biphenylacetic acid (Felbinac), is a well-documented NSAID and COX inhibitor , whereas 3-biphenylacetic acid is primarily utilized as a synthetic intermediate or building block . Consequently, procuring one for the other would compromise the integrity of a synthetic route or invalidate analytical methods designed for a specific impurity or reference standard. The following quantitative evidence demonstrates that these regioisomers are distinct chemical entities with divergent application-driven selection criteria.

3-Biphenylacetic Acid (CAS 23948-77-8): Comparative Physicochemical and Application Data Against Its 4-Regioisomer


Physicochemical Differentiation via Melting Point: A Critical Factor for Solid-Phase Characterization and Purity Assessment

3-Biphenylacetic acid exhibits a melting point range of 135-137 °C . In contrast, the melting point of the 4-regioisomer, 4-biphenylacetic acid (Felbinac), is reported to be 164-166 °C [1]. This difference in melting point provides a clear, quantifiable method for distinguishing between these regioisomers in solid form, which is essential for incoming quality control and confirming the correct material has been supplied for research applications.

Analytical Chemistry Pharmaceutical Quality Control Chemical Synthesis

Differentiation by Functional Role: Defined Synthetic Intermediate vs. Bioactive Pharmaceutical Agent

3-Biphenylacetic acid is explicitly categorized and sold as a "fine chemical" and "building block" for the synthesis of other chemicals . In stark contrast, 4-biphenylacetic acid (Felbinac) is a characterized bioactive compound with defined and quantifiable pharmacology as a cyclooxygenase (COX) inhibitor, with IC50 values of 865.68 nM for COX1 and 976 nM for COX2 . This functional divergence is the primary driver for scientific selection: one is a precursor for building molecular complexity, while the other is a target for studying pharmacological inhibition.

Medicinal Chemistry Organic Synthesis Procurement

Supporting Evidence for 3-Biphenylacetic Acid as a Scaffold in Drug Discovery

The value of the 3-biphenylacetic acid core is substantiated by its presence in patent literature for novel therapeutic agents. For instance, Japanese Patent JPS56123935 describes 5-acetylamino-3-biphenylylacetic acid as a new material with antiphlogistic, analgesic, and blood platelet coagulation suppressing properties [1]. Furthermore, the broader class of 4',5-di-substituted 3-biphenyl acetic acids is widely used as powerful nonsteroidal anti-inflammatory and analgesic agents [2]. This patent and research activity confirms the utility of the 3-isomer as a core scaffold for developing biologically active molecules, differentiating it from the 4-isomer which is the active drug itself.

Medicinal Chemistry Patent Analysis Drug Discovery

3-Biphenylacetic Acid (CAS 23948-77-8): Defined Application Scenarios for Scientific and Industrial Use


Scenario 1: Synthesis of Novel 4',5-Disubstituted NSAID Candidates

As evidenced by QSAR studies focusing on 4',5-di-substituted 3-biphenyl acetic acids [1], this compound serves as the essential starting material for medicinal chemistry programs aimed at designing new cyclooxygenase (COX) inhibitors. Researchers requiring the 3-regioisomer as a core scaffold for derivatization to explore SAR and generate novel intellectual property should prioritize 3-biphenylacetic acid over the 4-isomer.

Scenario 2: Use as a Reference Standard or Synthetic Intermediate for Patented Analgesic Agents

Based on patent literature which specifically claims 5-acetylamino-3-biphenylylacetic acid as an analgesic and antiphlogistic agent [2], procurement of the parent 3-biphenylacetic acid is necessary for synthetic groups aiming to reproduce or build upon these specific patented molecules. Using the 4-isomer in this context would lead to an entirely different and likely inactive chemical series.

Scenario 3: Analytical Method Development and Quality Control for Regioisomer Differentiation

For analytical chemists developing HPLC or other separation methods to distinguish between biphenylacetic acid regioisomers, 3-biphenylacetic acid is an essential reference material. The distinct melting point difference of ~27-31 °C compared to 4-biphenylacetic acid [3] also provides a simple, orthogonal technique for identity confirmation, making it a critical procurement item for any laboratory handling these similar compounds.

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